molecular formula C15H27NO4 B13240826 1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13240826
M. Wt: 285.38 g/mol
InChI Key: IAQJCBMVUVXXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

    1-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: Similar structure but without the propan-2-yl group.

    1-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid: Contains a cyclopropane ring instead of a cyclohexane ring.

    1-{[(Tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid: Contains a piperidine ring instead of a cyclohexane ring .

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a Boc-protected amino group and a cyclohexane ring with a propan-2-yl substituent. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H27NO4/c1-10(2)11-6-8-15(9-7-11,12(17)18)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,19)(H,17,18)

InChI Key

IAQJCBMVUVXXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.